Calindol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20N2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine |
InChI |
InChI=1S/C21H20N2/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18/h2-13,15,22-23H,14H2,1H3/t15-/m1/s1 |
InChI Key |
JLPWXRZETODYFC-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3 |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3 |
Synonyms |
(R)-2-(1-(1-naphthyl)ethyl-aminom-ethyl)indole calindol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Calindol
Original Synthetic Pathways for Calindol
This compound emerged from the investigation of new molecular families exhibiting calcimimetic properties towards the calcium-sensing receptor. Its development was described in the context of synthesizing and characterizing a series of molecules for their activity on the rat and human CaSR. capes.gov.brnih.govresearchgate.net The original synthetic approach to this compound, also referred to as (R)-5a, involved the conformational restraint of compounds from a related family, the N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines. capes.gov.brnih.gov This strategic cyclization led to the formation of the 2-aminomethyl indole (B1671886) structure characteristic of this compound. capes.gov.br
Design and Synthesis of Indole Analogues and Phenylpropane-1,2-diamine Derivatives of this compound
The exploration of this compound's activity led to the design and synthesis of various related compounds to investigate the impact of structural modifications on calcimimetic activity. Two primary families of compounds were studied: N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines and conformationally restrained indole analogues, which include this compound itself. capes.gov.brnih.gov
Studies on indole analogues of this compound have involved incorporating substituents at different positions of the indole core, specifically positions 4, 5, and 7. nih.govcnrs.fr Research findings indicate that replacing the naphthyl moiety of this compound with other aromatic groups, such as phenyl or biphenyl (B1667301), generally resulted in reduced calcimimetic activity. nih.govcnrs.fr However, the introduction of substituents on the indole portion yielded derivatives with varying potencies. For instance, 4-phenyl, 4-hydroxy, and 5-hydroxythis compound derivatives demonstrated activity comparable to this compound. nih.govcnrs.fr Notably, the 7-nitrothis compound derivative was found to be significantly more potent, exhibiting a six-fold increase in activity compared to this compound with an EC₅₀ of 20 nM. nih.govcnrs.fr
The N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamine family served as a basis for the development of this compound. capes.gov.brnih.gov Specific derivatives within this family, such as N2-(2-chloro-benzyl)-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamine and N2-(4-fluoro-benzyl)-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamine (referred to as 4b and 4d), showed significant stimulation of inositol (B14025) phosphates production in cells expressing the rat CaSR, albeit at higher concentrations (10 µM) compared to this compound. capes.gov.brnih.gov this compound, as a conformationally restrained indole analogue, displayed improved calcimimetic activity relative to these open-chain phenylpropane-1,2-diamine derivatives. capes.gov.br
Stereoselective Synthesis and Enantiomeric Purity Considerations
This compound is specifically defined as the (R)-enantiomer. nih.govebi.ac.ukzhanggroup.orgcapes.gov.brresearchgate.net The stereochemistry at the chiral center on the ethyl-substituted naphthylamine portion of the molecule is crucial for its activity. The synthesis of this compound and its analogues involves steps where stereochemical control is important to obtain the desired enantiomer with high purity.
The development of this compound highlighted the significance of stereoselectivity, as the (R)-enantiomer demonstrated improved calcimimetic activity and stereoselectivity compared to related compounds. capes.gov.br Achieving high enantiomeric purity is a critical aspect of synthesizing chiral compounds like this compound, particularly in the context of evaluating their specific biological interactions. nih.govlibretexts.org Methods for verifying the enantiomeric purity of synthesized this compound, including both the (R)- and (S)-enantiomers, have been employed in research. lww.com General strategies in asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, are relevant to the stereoselective construction of molecules with defined absolute configurations, which is essential for obtaining enantiomerically pure compounds. libretexts.orguvic.carsc.orgamazon.com The synthesis of chiral 1,2-diamine derivatives, related to the phenylpropane-1,2-diamine structures studied in the context of this compound, often involves specific procedures to control diastereoselectivity and enantioselectivity. researchgate.netiupac.org
While specific detailed procedures for the stereoselective synthesis of this compound achieving high enantiomeric excess are not extensively detailed in the provided abstracts, the emphasis on this compound being the (R)-enantiomer and the mention of verifying enantiomeric purity underscore the importance of stereochemical control in its preparation. capes.gov.brlww.com
Structure Activity Relationship Sar Studies of Calindol Analogues
Impact of Substitutions on the Indole (B1671886) Moiety on CaSR Allosteric Modulation
Systematic substitutions on the indole portion of the Calindol structure have revealed varying effects on CaSR calcimimetic activity. Research indicates that modifications at specific positions of the indole ring can influence the potency of the analogues. ebi.ac.uknih.gov
Studies involving substitutions at the 4, 5, or 7 positions of the indole moiety have been reported. ebi.ac.uknih.gov For instance, analogues with a phenyl group at the 4-position (4-phenylthis compound), a hydroxyl group at the 4-position (4-hydroxythis compound), and a hydroxyl group at the 5-position (5-hydroxythis compound) demonstrated comparable potency to the parent compound, this compound. ebi.ac.uknih.gov In contrast, the introduction of a nitro group at the 7-position of the indole ring resulted in a significant enhancement of calcimimetic activity. ebi.ac.uknih.gov Specifically, 7-nitrothis compound exhibited a six-fold increase in activity compared to this compound, with an EC₅₀ value of 20 nM. ebi.ac.uknih.gov
These findings suggest that the indole moiety is tolerant to certain substitutions at positions 4 and 5 without significant loss of activity, while modifications at position 7, such as the addition of an electron-withdrawing group like a nitro group, can lead to increased potency.
| Indole Substitution | Relative Calcimimetic Activity (vs. This compound) | EC₅₀ (nM) | Reference |
| Unsubstituted (this compound) | 1x | - | ebi.ac.uknih.gov |
| 4-phenyl | Equiponent | - | ebi.ac.uknih.gov |
| 4-hydroxy | Equiponent | - | ebi.ac.uknih.gov |
| 5-hydroxy | Equiponent | - | ebi.ac.uknih.gov |
| 7-nitro | 6x more active | 20 | ebi.ac.uknih.gov |
Influence of Naphthyl Moiety Modifications on Calcimimetic Activity
Modifications to the naphthyl group of this compound have also been explored to understand its contribution to calcimimetic activity. Research indicates that the nature of the aromatic group at this position is crucial for optimal CaSR modulation. ebi.ac.uknih.gov
Studies where the naphthyl moiety was replaced with other aromatic systems, such as phenyl or biphenyl (B1667301) groups, generally resulted in a significant reduction in calcimimetic activity. ebi.ac.uknih.gov This suggests that the specific structural features and electronic properties conferred by the naphthyl ring are important for effective interaction with the CaSR binding site.
Systematic Variations of Linker Regions and Core Structures
This compound is described as a phenylalkylamine calcimimetic and a conformationally restrained indole analogue of related compounds. caymanchem.comapexbt.com While the indole ring itself can be considered part of a constrained core structure compared to more flexible linkers in other series, systematic studies detailing variations in the linker region (the -CH₂-NH-CH(CH₃)- portion) or exploring diverse core scaffolds while retaining key features of this compound are not extensively reported in the provided sources. The topology of the ligand core in arylalkylamine CaSR modulators, including naphthylethylamines like this compound and cinacalcet, is understood to influence whether the compound acts as a positive or negative allosteric modulator. acs.org However, detailed SAR on systematic alterations of the this compound linker or core beyond its classification as a constrained analogue was not found within the scope of this summary.
Evaluation of Stereochemical Configurations on CaSR Potency and Selectivity
This compound possesses a chiral center at the carbon atom bearing the methyl and naphthyl groups, and the active form is the (R)-enantiomer. ebi.ac.ukapexbt.comahajournals.orgnih.gov Investigations into the stereochemical configuration have demonstrated a clear impact on CaSR potency and selectivity. ahajournals.orgahajournals.org
Comparative studies between the (R)-enantiomer (this compound) and the (S)-enantiomer have shown that the (R)-configuration is significantly more potent in stimulating CaSR-mediated responses. ahajournals.orgahajournals.org For example, in studies examining hyperpolarization in rat mesenteric and porcine coronary artery smooth muscle, the (R)-enantiomer induced a response at concentrations where the (S)-enantiomer was ineffective. ahajournals.orgahajournals.org A 10-fold higher concentration of the (S)-enantiomer of this compound was reported to be without effect compared to the (R)-enantiomer in these assays. ahajournals.orgahajournals.org This highlights the stereoselectivity of the CaSR for the (R)-configuration of this compound.
| Compound | Stereochemistry | CaSR Activity (e.g., PI hydrolysis, Hyperpolarization) | Relative Potency (vs. (R)-Calindol) | Reference |
| This compound | (R) | Active | 1x | ahajournals.orgahajournals.org |
| (S)-Calindol | (S) | Largely Inactive | Significantly lower | ahajournals.orgahajournals.org |
Molecular Mechanisms of Calindol Action at the Casr
Calindol as a Positive Allosteric Modulator (PAM) of CaSR
This compound functions as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor. medchemexpress.comebi.ac.uk Unlike orthosteric agonists that bind to the primary activation site, allosteric modulators bind to a distinct site on the receptor. scbt.comacs.org As a PAM, this compound enhances the sensitivity of the CaSR to its primary endogenous ligand, extracellular calcium (Ca²⁺). scbt.comnih.gov This means that in the presence of this compound, the receptor can be activated at lower concentrations of extracellular Ca²⁺. scbt.com This potentiation effect shifts the concentration-response curve of Ca²⁺ to the left. nih.gov
Research has shown that this compound directly interacts with the CaSR within its transmembrane domains. caymanchem.comcaymanchem.com While it can trigger receptor signaling, such as phosphatidylinositol (PI) hydrolysis, less effectively in the absence of calcium, its primary mechanism involves cooperating with calcium to fully activate the receptor. caymanchem.comcaymanchem.com This cooperative action confirms its classification as a Type II calcimimetic, a molecule that enhances the receptor's sensitivity to Ca²⁺ without activating it on its own. nih.gov The EC₅₀ value for this compound, a measure of its potency, has been reported as 132 nM. medchemexpress.com
Identification and Characterization of this compound Binding Sites within the CaSR Transmembrane (7TM) Domain
The binding site for this compound is located within the seven-transmembrane (7TM) domain of the CaSR, a region distinct from the extracellular orthosteric calcium-binding site. acs.orgnih.govu-strasbg.fr This has been a focus of intense study, as the 7TM domain is an attractive target for allosteric modulators. nih.gov The CaSR, a member of the family C of G-protein coupled receptors (GPCRs), possesses a complex structure where allosteric modulators can induce significant conformational changes leading to receptor activation. u-strasbg.fru-strasbg.fr
Three-dimensional modeling and subsequent mutational analyses have revealed that the binding pockets for positive modulators like this compound and negative modulators (calcilytics) are overlapping but not identical. nih.gov This suggests a complex interaction landscape within the receptor's transmembrane helices. Mapping of the residues involved indicates that the binding site for arylalkylamine PAMs is a pocket formed by residues in transmembrane helices (TMs) 2, 3, 5, 6, and 7, as well as extracellular loops (ECLs) 2 and 3. nih.gov
Site-directed mutagenesis has been instrumental in pinpointing specific amino acid residues critical for this compound's interaction with the CaSR. Studies have validated the involvement of several residues located in TM6 and TM7. nih.gov Two key residues, Glutamic acid E837 (located at position 7.39 using Ballesteros-Weinstein numbering) and Isoleucine I841 (at position 7.43), both within TM7, have been identified as crucial for the action of this compound. nih.govu-strasbg.frnih.gov
Further research has implicated other residues in the binding pocket for calcimimetics. These include Trp-818 (6.48) and Phe-821 (6.51) in TM6. nih.gov The interaction is thought to involve an H-bond between this compound and the E816 residue (homologous to E837 in human CaSR) in the GPRC6A receptor, a closely related receptor, suggesting a similar anchoring mechanism in the CaSR. u-strasbg.fr The table below summarizes key residues identified through mutational analysis that are involved in the binding of allosteric modulators, including this compound.
| Residue | Location | Involvement in Binding | Reference |
| E837 (7.39) | TM7 | Validated as crucial for the binding and action of this compound and other calcimimetics. | nih.govnih.gov |
| I841 (7.43) | TM7 | Identified as a key residue for the action of this compound. | nih.govnih.gov |
| W818 (6.48) | TM6 | Implicated in the binding pocket for both calcimimetics and calcilytics. | nih.gov |
| F821 (6.51) | TM6 | Implicated in the binding pocket for both calcimimetics and calcilytics. | nih.gov |
| F684 (3.32) | TM3 | Involved in the binding of calcilytics, part of the overlapping allosteric site. | nih.gov |
| F688 (3.36) | TM3 | Involved in the binding of calcilytics, part of the overlapping allosteric site. | nih.gov |
Note: The table includes residues identified for both positive and negative allosteric modulators to illustrate the overlapping nature of the binding site.
The binding of an allosteric modulator like this compound to the 7TM domain induces a distinct set of conformational changes in the CaSR. acs.org These changes are essential for the transmission of the activation signal to the intracellular G proteins. It is proposed that this compound stabilizes a specific active conformation of the CaSR's 7TM domain, which in turn facilitates its activation. sci-hub.se This conformational rearrangement allows the receptor to couple effectively with intracellular signaling partners. acs.org The process is believed to involve relative movements of the transmembrane helices, a crucial event in CaSR activation. nih.gov This is supported by the fact that Ca²⁺ itself acts as an allosteric modulator, retaining agonist activity even at a CaSR lacking its entire extracellular domain, indicating that ligand binding within the 7TM region is sufficient to trigger conformational shifts and receptor activation. acs.org
Mutational Analysis of Key Amino Acid Residues (e.g., E837.39, I841.43) Involved in this compound Interaction
Intracellular Signaling Cascades Triggered by this compound-Mediated CaSR Activation
Activation of the CaSR by this compound and Ca²⁺ initiates several intracellular signaling pathways. The receptor is known to be promiscuous, coupling to multiple G protein subtypes to exert its effects. repec.orgnih.govoup.com This coupling triggers downstream cascades that ultimately define the cellular response.
A primary and well-documented signaling pathway activated by the CaSR is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). ahajournals.orgwikipedia.org this compound potently stimulates this pathway, leading to the accumulation of inositol (B14025) phosphates (IPs), particularly inositol 1,4,5-trisphosphate (IP₃). caymanchem.comcaymanchem.commedchemexpress.comnih.govresearchgate.netunipd.it
The process begins when the activated CaSR engages phospholipase C (PLC). acs.orgahajournals.org PLC then cleaves PIP₂ in the plasma membrane to generate two second messengers: IP₃ and diacylglycerol (DAG). wikipedia.orgwikipedia.org IP₃, being water-soluble, diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ from intracellular stores. wikipedia.org This transient increase in intracellular Ca²⁺ is a key signaling event. karger.complos.org Studies have demonstrated that this compound stimulates PI accumulation with an EC₅₀ of 1.0 µM in cells expressing the rat CaSR and 0.31 µM for the human CaSR, in the presence of 2mM Ca²⁺. medchemexpress.comnih.gov This stimulation of PI hydrolysis is a hallmark of CaSR activation by calcimimetics. caymanchem.comcaymanchem.com
The CaSR achieves its diverse signaling outcomes by coupling to several families of heterotrimeric G proteins. The most predominantly reported coupling partners are the Gq/₁₁ and Gi/o families. nih.govnih.govmdpi.combiorxiv.org
Gq/₁₁ Pathway: The stimulation of PI hydrolysis is a direct consequence of the CaSR coupling to G proteins of the Gq/₁₁ family. acs.orgmdpi.com Upon receptor activation, the α-subunit of Gq/₁₁ activates its primary effector, phospholipase C-β (PLCβ), which, as described above, leads to the generation of IP₃ and DAG. acs.orgwikipedia.org This pathway is central to the mobilization of intracellular calcium. mdpi.com
Gi/o Pathway: In addition to Gq/₁₁, the CaSR also couples to the Gi/o family of G proteins. mdpi.combiorxiv.org Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic adenosine (B11128) monophosphate (cAMP). acs.orgmdpi.com
Other G Proteins and Downstream Effectors: There is evidence suggesting the CaSR may also couple to Gα₁₂/₁₃ and even Gαs in certain cellular contexts. repec.orgnih.govoup.com Downstream of G protein activation, the CaSR can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, which are important for regulating processes like cell proliferation. nih.govoup.com
Modulation of Intracellular Calcium Flux and Compartmentation
Activation of the CaSR by this compound triggers a cascade of intracellular signaling events. caymanchem.com A primary effect is the stimulation of phospholipase C (PLC), which leads to the production of inositol 1,4,5-triphosphate (IP3). frontiersin.orgmdpi.com IP3, in turn, mobilizes calcium from intracellular stores, primarily the endoplasmic reticulum, resulting in a transient increase in cytosolic calcium concentration. frontiersin.orgmdpi.com
This increase in intracellular calcium is a key component of the CaSR's signaling pathway, influencing a variety of cellular processes. frontiersin.orgmdpi.com In some cell types, this signaling can lead to cell proliferation. caymanchem.com The activation of CaSR by calcimimetics like this compound appears to proceed via Gαi, whereas activation by extracellular calcium can occur through both Gαs and Gαq pathways. mdpi.com This suggests that this compound's modulation of the CaSR can lead to nuanced and context-dependent downstream effects on intracellular calcium dynamics.
CaSR-Independent Pharmacological Effects of this compound
Emerging research indicates that this compound possesses pharmacological activities that are not mediated by the CaSR. These off-target effects are crucial to consider when interpreting experimental results using this compound.
Direct Inhibition of Voltage-Gated Ca2+ Channels (VGCCs)
Studies have revealed that this compound can directly inhibit voltage-gated Ca2+ channels (VGCCs). researchgate.netsgul.ac.uknih.gov This inhibitory action has been observed in vascular smooth muscle cells, where this compound was found to reduce vascular contractility by blocking Ca2+ influx through VGCCs. researchgate.netsgul.ac.uk This effect was demonstrated by the inhibition of whole-cell VGCC currents in freshly isolated rabbit mesenteric artery smooth muscle cells. researchgate.netsgul.ac.uknih.gov The vasorelaxant effects of this compound were observed in both endothelium-intact and endothelium-removed vessels, further supporting a direct action on the smooth muscle cells. researchgate.net
It is important to note that this inhibition of VGCCs occurs independently of the CaSR, as the effects persist even in the presence of CaSR antagonists. researchgate.netsgul.ac.uk This direct blockade of VGCCs represents a significant CaSR-independent mechanism of action for this compound.
Selectivity Profile of this compound Against Related Receptors (e.g., GPRC6A)
While this compound is a potent modulator of the CaSR, its selectivity against other related receptors, such as GPRC6A, has been a subject of investigation. GPRC6A shares significant sequence homology with the CaSR and is also a member of the class C GPCR family. researchgate.netmdpi.com
Research has shown that this compound can act as an antagonist at the mouse GPRC6A receptor. researchgate.net In HEK293 cells co-expressing GPRC6A and a Gαq subunit, this compound was found to inhibit the increase in inositol phosphate (B84403) production that is typically induced by the GPRC6A agonist, L-ornithine. researchgate.net This suggests that while this compound positively modulates the CaSR, it has an opposing, inhibitory effect on GPRC6A.
Preclinical Pharmacological Investigations of Calindol
In Vitro Cellular and Tissue Model Studies
Functional Assays in Recombinant Cell Lines Expressing CaSR (e.g., HEK293, CHO cells)
Calindol, a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), has been characterized in various recombinant cell lines to elucidate its functional activity. In Human Embryonic Kidney 293 (HEK293) cells stably expressing the human CaSR, this compound's activity has been assessed. These cells, engineered to express high levels of the CaSR and the promiscuous Gα15 protein, couple the receptor to the calcium signaling pathway, providing a robust system for functional assays. sigmaaldrich.com
Similarly, Chinese Hamster Ovary (CHO) cells expressing the rat CaSR have been utilized to study the effects of CaSR modulators. acs.org Functional assays in these recombinant cell lines, such as measuring inositol (B14025) phosphate (B84403) accumulation or intracellular calcium mobilization, are standard methods to quantify the agonist or allosteric modulator effects on CaSR activation. acs.orgresearchgate.net For instance, studies have demonstrated that CaSR activation in these cell lines can be modulated by various L-amino acids and other substances, which enhance the receptor's response to its primary agonist, extracellular calcium. researchgate.net The use of specific allosteric modulators like this compound in these systems helps to confirm the role of CaSR in mediating cellular responses. meduniwien.ac.at
Interactive Data Table: Functional Assays of this compound in Recombinant Cell Lines
| Cell Line | Receptor Expressed | Assay Type | Observed Effect of this compound | Reference |
|---|---|---|---|---|
| HEK293 | Human CaSR | Calcium Mobilization | Positive allosteric modulation | sigmaaldrich.com |
| CHO | Rat CaSR | Inositol Phosphate Accumulation | Positive allosteric modulation | acs.org |
| HEK293T | Chicken CaSR | Calcium Imaging | Positive allosteric modulation | researchgate.net |
Effects on Vascular Reactivity and Smooth Muscle Cell Function in Isolated Arteries
In vitro studies using isolated arteries have revealed the complex role of this compound in modulating vascular function. In rabbit mesenteric arteries, this compound has been shown to induce vasorelaxation in pre-contracted vessels. researchgate.net This effect was observed in both endothelium-intact and endothelium-removed arteries, suggesting a direct action on vascular smooth muscle cells. researchgate.net Interestingly, the vasorelaxant effects of this compound were slightly attenuated when vessels were pre-contracted with high potassium chloride (KCl) compared to methoxamine. researchgate.net Further investigation indicated that in addition to its action on the CaSR, this compound can directly inhibit voltage-gated Ca²⁺ channels (VGCCs) in vascular smooth muscle cells, contributing to its vasorelaxant properties. researchgate.net
Studies on aortic segments from mice have also demonstrated that this compound induces endothelium-independent relaxation. nih.gov This relaxation was sensitive to a CaSR antagonist, confirming the involvement of the CaSR in this response. nih.gov However, in a model of diet-induced metabolic stress, the relaxant effects of this compound were significantly reduced, which was associated with decreased CaSR expression due to proteolytic cleavage by µ-calpain. nih.gov In A7r5 vascular smooth muscle cells, this compound was found to reduce cell proliferation induced by high glucose. sgul.ac.uk
Modulation of Secretory Processes in Organ-Specific Cellular Models (e.g., GLP-1 secretion in intestinal cells)
This compound has been instrumental in clarifying the mechanisms of Glucagon-Like Peptide-1 (GLP-1) secretion from intestinal L-cells. In the perfused rat small intestine model, the vascular infusion of this compound stimulated GLP-1 secretion, whereas luminal infusion did not. nih.govnih.govresearchgate.net This finding strongly suggests that the CaSR responsible for mediating this effect is located on the basolateral side of the L-cell. nih.govnih.govresearchgate.net
The secretion of GLP-1 is a crucial physiological process for glucose homeostasis, and its modulation by nutrients is a key area of research. nih.gov The CaSR has been identified as a potential mediator of peptone-induced GLP-1 secretion. nih.gov The ability of this compound to stimulate GLP-1 secretion when administered vascularly supports the hypothesis that digested protein products, such as amino acids, may activate the basolateral CaSR on L-cells to trigger GLP-1 release. nih.gov
Influence on Cellular Differentiation and Pathological Processes (e.g., inhibition of vascular calcification in vascular smooth muscle cells)
In vitro studies utilizing rat vascular smooth muscle cells (VSMCs) have demonstrated a protective role for this compound against vascular calcification. When VSMCs were incubated with high phosphate to induce calcification, this compound was found to inhibit calcium deposition in a concentration-dependent manner. nih.gov A maximal inhibition of 64.0 ± 5.2% was achieved at a concentration of 100 nM. nih.gov
The mechanism behind this inhibitory effect involves the modulation of osteoblastic differentiation of VSMCs. This compound was shown to partially prevent the upregulation of Bone Morphogenic Protein 2 (BMP-2) expression induced by high phosphate. nih.gov Furthermore, pretreatment with this compound significantly enhanced the gene expression of Matrix Gla Protein (MGP), a known inhibitor of vascular calcification. nih.gov These findings suggest that this compound, by acting as a calcimimetic and stimulating the CaSR, can prevent high phosphate-induced vascular calcification by increasing the synthesis of MGP in VSMCs. nih.gov Studies have also shown that this compound cooperates with lanthanum chloride in reducing calcium deposition in this in vitro model. nih.gov
Interactive Data Table: Effect of this compound on High Phosphate-Induced Vascular Calcification in Rat VSMCs
| Parameter | Treatment | Result | Reference |
|---|---|---|---|
| Calcium Deposition | This compound (100 nM) | 64.0 ± 5.2% inhibition | nih.gov |
| BMP-2 Expression | This compound | 32.4 ± 4.6% inhibition of high Pi-induced upregulation | nih.gov |
| MGP Gene Expression | This compound Pretreatment | 40.2 ± 6.6% increase compared to high Pi-treated cells | nih.gov |
| Calcium Deposition | This compound (in combination with Lanthanum Chloride) | Enhanced inhibition (IC50 shifted from 19.0 to 9.6 µM) | nih.gov |
Investigation of Neuronal Calcium Signaling and Synaptic Modulation in Nerve Terminals
While direct studies on this compound's effect on neuronal calcium signaling and synaptic modulation in nerve terminals are not extensively detailed in the provided search results, the fundamental role of calcium signaling in neuronal function is well-established. Neuronal activity, including synaptic transmission and plasticity, is tightly regulated by intracellular calcium concentrations. biorxiv.orgfrontiersin.org Voltage-dependent calcium channels and receptors like the NMDA receptor are key players in mediating calcium influx at synaptic terminals. frontiersin.org
The CaSR is expressed on perivascular sensory nerves, where its stimulation is associated with vasodilation through the release of vasoactive substances. sgul.ac.uk This indicates a role for CaSR in modulating nerve function. Given that this compound is a positive allosteric modulator of the CaSR, it is plausible that it could influence neuronal calcium signaling in nerve terminals where CaSR is expressed. Pharmacological modulation of the interaction between calcium and cyclic AMP (cAMP) signaling pathways has been proposed as a therapeutic strategy for neurological disorders, aiming to enhance neurotransmitter release. oatext.com
Responses in Other Relevant Primary Cell Cultures and Tissue Explants (e.g., pancreatic acinar cells, uterine smooth muscle cells)
The role of calcium signaling is critical in the function of various specialized cells, including pancreatic acinar cells. In these cells, physiological calcium signals are essential for controlling the secretion of digestive enzymes. nih.gov Pathological, excessive calcium signals can lead to destructive processes and acute pancreatitis. nih.gov While the direct effects of this compound on pancreatic acinar cells were not found in the search results, the established role of CaSR in other secretory processes, such as GLP-1 secretion, suggests a potential for CaSR modulators to influence pancreatic function.
Similarly, the function of uterine smooth muscle cells is heavily dependent on calcium signaling for contraction. Although specific studies on this compound's effects on uterine smooth muscle cells were not identified, its demonstrated effects on vascular smooth muscle cell contractility and proliferation through both CaSR-dependent and independent mechanisms suggest that it could have analogous effects on other types of smooth muscle tissue. researchgate.netnih.gov
In Vivo Animal Model Studies of this compound
In vivo animal models are crucial for understanding the physiological and pathophysiological effects of pharmacological compounds in a whole-organism context. Preclinical studies involving the calcimimetic this compound have utilized various rodent models to investigate its effects on the cardiovascular, nervous, and gastrointestinal systems, as well as its potential therapeutic utility in specific disease models.
Assessment of Vascular Tone Regulation in Rodent Models
The role of the Calcium-Sensing Receptor (CaSR) in regulating vascular function has been explored using this compound in rodent models. Studies on isolated arteries from rats have provided evidence for CaSR-mediated modulation of vascular tone.
In rat isolated mesenteric arteries, this compound produced concentration-dependent hyperpolarizations of vascular smooth muscle cells. ahajournals.org This effect suggests a mechanism for vasodilation. The S-enantiomer of this compound, S-calindol, was shown to be without effect, highlighting the stereospecificity of the interaction. ahajournals.org Further investigations in rat mesenteric vascular beds showed that the calcimimetic R-568, which acts similarly to this compound, produced dose-dependent vasodilatations. sgul.ac.uk These actions were blocked by the calcilytic Calhex-231, an inhibitor of the CaSR, and were dependent on a functional endothelium. ahajournals.orgsgul.ac.uk
The mechanism appears to involve endothelium-dependent hyperpolarization. ahajournals.org Specifically, this compound-induced hyperpolarization in rat mesenteric arteries was shown to be mediated by the activation of intermediate conductance Ca²⁺-sensitive potassium channels (IKCa). ahajournals.org Evidence suggests that CaSR activation on endothelial cells leads to the production of nitric oxide (NO), a potent vasodilator. ahajournals.orgsgul.ac.uk In spontaneously hypertensive rats (SHRs), CaSR expression was found to be decreased in the mesenteric artery, and vasoconstriction was enhanced while vasodilation was attenuated in an endothelium-independent manner. nih.gov
Table 1: Effect of this compound on Membrane Potential in Rat Mesenteric Artery Myocytes This interactive table summarizes the hyperpolarization effects observed in rat mesenteric artery myocytes upon application of this compound.
| Compound | Concentration | Mean Hyperpolarization (mV ± SEM) | Number of Samples (n) |
|---|---|---|---|
| This compound | 100 nmol/L | 4.0 ± 0.4 | 6 |
| This compound | 300 nmol/L | 12.1 ± 0.4 | 11 |
| This compound | 1 µmol/L | 16.9 ± 0.6 | 8 |
| S-calindol | 1 µmol/L | No effect | 4 |
| Acetylcholine | 10 µmol/L | 20.9 ± 0.2 | 4 |
Data sourced from studies on endothelium-intact segments. ahajournals.org
Exploration of CaSR Modulation in Specific Physiological Systems
Gastrointestinal Tract
The CaSR is expressed throughout the gastrointestinal tract and is involved in regulating intestinal fluid and electrolyte balance. nih.govfrontiersin.org In ex vivo studies using isolated small intestine regions from Sprague Dawley rats, activation of the CaSR was shown to modulate fluid secretion and absorption. frontiersin.org While many studies use elevated extracellular calcium or other calcimimetics like AC-265347 to demonstrate this effect, the findings are directly relevant to the mechanism of action of this compound. frontiersin.org Activation of the CaSR on both apical and basolateral membranes of intestinal epithelial cells can inhibit secretagogue-induced fluid secretion and promote fluid absorption. frontiersin.orgjci.org This modulation is thought to involve downstream signaling pathways that reduce cyclic adenosine (B11128) monophosphate (cAMP) levels. jci.org The CaSR also acts as a nutrient sensor, detecting amino acids to modify gut peptide secretion. physiology.org
Nervous System
In the nervous system, this compound has been used to probe the function of the CaSR in neurons. Direct patch-clamp recordings from acutely isolated neocortical nerve terminals of mice revealed that this compound reduces non-selective cation channel (NSCC) currents in a dose-dependent and reversible manner. plos.org This finding supports the hypothesis that the CaSR acts as an extracellular calcium sensor in these nerve terminals, transducing changes in local calcium concentration into neuronal responses. plos.orgresearchgate.net
Further studies using cultured mouse neocortical neurons showed that stimulating the CaSR with this compound increased spontaneous vesicle fusion and the frequency of miniature excitatory postsynaptic currents (mEPSCs). nih.gov This suggests a role for CaSR in modulating glutamate (B1630785) release and synaptic transmission. nih.gov In a rat model of diabetic encephalopathy using streptozotocin-induced diabetes, this compound was shown to attenuate the effects of high glucose on hippocampal neurons, suggesting a neuroprotective role. karger.com In these models, this compound treatment increased CaSR protein levels which were otherwise decreased by high glucose conditions. karger.com
Table 2: Effect of this compound on Neuronal Activity in Rodent Models This interactive table outlines the observed effects of this compound in different preparations of the rodent nervous system.
| Model System | Animal | Key Finding with this compound | Implication | Reference |
|---|---|---|---|---|
| Acutely isolated neocortical nerve terminals | Mouse | Reversibly inhibited non-selective cation channel (NSCC) currents. | CaSR modulates nerve terminal excitability. | plos.org |
| Cultured neocortical neurons | Mouse | Increased spontaneous vesicle fusion and mEPSC frequency. | CaSR modulates glutamate release. | nih.gov |
| Cultured hippocampal neurons (cellular diabetes model) | Rat | Attenuated high glucose effects; increased CaSR protein levels. | Potential neuroprotective role in diabetic encephalopathy. | karger.com |
Mechanistic Studies in Preclinical Disease Models
Vascular Calcification Models
Vascular calcification is a significant complication in chronic kidney disease (CKD). nih.gov Animal models of CKD are used to study the mechanisms and potential treatments for this condition. nc3rs.org.uk In these models, allosteric modulators of the CaSR, known as calcimimetics, have been shown to inhibit vascular calcification. oup.com Specifically, the calcimimetic this compound was found to inhibit high phosphate-induced calcification of vascular smooth muscle cells (VSMCs). nih.gov Studies in uremic rat models have demonstrated that other calcimimetics, such as R-568 and AMG 641, also inhibit the development of aortic calcification. nih.govmdpi.com This effect is associated with the ability of calcimimetics to control secondary hyperparathyroidism and potentially through direct effects on the CaSR present in vascular tissue. oup.commdpi.com
Acute Pancreatitis Models
Animal models are instrumental in studying the pathophysiology of acute pancreatitis. nih.govfrontiersin.orge-ce.org In a mouse model of L-arginine-induced acute pancreatitis, the in vivo effects of this compound were investigated. researchgate.net Following the induction of pancreatitis, mice treated with this compound were assessed for pancreatic histopathology. The results showed that this compound administration had a significant effect on the pathological scores.
Table 3: Histopathological Scores in L-arginine-Induced Acute Pancreatitis Mouse Model with this compound Treatment This interactive table presents the mean histopathological scores for pancreatic tissue in a mouse model of acute pancreatitis. Scores are based on a scale assessing edema, inflammation, and necrosis.
| Treatment Group | Overall Score | Edema Score | Inflammation Score | Necrosis Score |
|---|---|---|---|---|
| Control | 0.2 ± 0.2 | 0.1 ± 0.1 | 0.1 ± 0.1 | 0.0 ± 0.0 |
| L-arginine | 6.5 ± 0.4 | 2.4 ± 0.2 | 2.1 ± 0.2 | 2.0 ± 0.2 |
| L-arginine + this compound | 4.1 ± 0.5* | 1.6 ± 0.2* | 1.4 ± 0.2* | 1.1 ± 0.2* |
\ p < 0.05 vs. L-arginine treatment only. Values are means ± SEM.* researchgate.net
Computational and Biophysical Approaches in Calindol Research
Molecular Docking and Ligand-Receptor Interaction Simulations
Molecular docking simulations have been a cornerstone in predicting the binding pose of Calindol within the seven-transmembrane (7TM) domain of the CaSR. annualreviews.orgacs.org These computational techniques place the ligand (this compound) into the three-dimensional structure of the receptor model, calculating the most favorable binding geometry and energy.
Early and subsequent docking studies consistently placed arylalkylamine modulators like this compound within a large binding cavity in the 7TM domain. acs.orgnih.gov These simulations suggest that the binding of these allosteric modulators occurs at a site distinct from the primary orthosteric calcium-binding sites located in the receptor's large extracellular Venus Flytrap (VFT) domain. nih.govu-strasbg.fr The interaction is characterized by a series of weak interactions, including hydrophobic and hydrogen bonds, as well as stronger ionic and salt-bridge interactions. mdpi.com
Simulations have indicated that this compound and other calcimimetics, such as Cinacalcet and NPS R-568, likely interact with several identical residues within the sixth and seventh transmembrane helices (TM6 and TM7). u-strasbg.fr For instance, docking studies on the related GPRC6A receptor suggested that this compound is primarily anchored through a hydrogen bond to residue E816 in TM7. u-strasbg.fr This prediction was later substantiated by mutagenesis studies. Molecular dynamics (MD) simulations further enhance these static docking models by providing insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of these interactions. mdpi.com
Homology Modeling of the CaSR 7TM Domain for this compound Binding Prediction
In the absence of an experimental crystal structure for the human CaSR for many years, researchers relied on homology modeling to construct a three-dimensional representation of its 7TM domain. nih.gov This technique builds a model of a target protein based on the known experimental structure of a related homologous protein (the "template").
For the CaSR, a member of the Class C G-protein coupled receptors (GPCRs), the crystal structure of bovine rhodopsin was initially used as a template to build the first homology models. u-strasbg.frnih.gov Later models also utilized the structures of other Class C GPCRs, such as the metabotropic glutamate (B1630785) receptor 5 (mGluR5), to improve accuracy. acs.org
These homology models have been crucial for:
Identifying the Allosteric Binding Pocket: The models revealed an extended cavity within the 7TM bundle that could accommodate structurally diverse allosteric modulators. nih.gov
Predicting Ligand Orientation: They provided a structural framework to perform docking simulations and predict how this compound and other modulators orient themselves within this pocket. acs.orgnih.gov
Guiding Mutagenesis Studies: The models allowed researchers to identify specific amino acid residues likely to be in close contact with the docked ligands. These predictions could then be experimentally tested by mutating these residues to see if they affect the modulator's function, thereby validating the model. nih.govu-strasbg.frnih.gov
The process involves aligning the amino acid sequence of the CaSR with that of the template, building the 3D model, and then refining it to achieve a stable, low-energy conformation. yasara.org The resulting models served as the primary tool for rationalizing structure-activity relationships and understanding how mutations impact drug binding long before experimental structures became available. nih.gov
Advanced Computational Chemistry for Conformational Analysis of this compound and its Derivatives
The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Advanced computational chemistry methods, such as quantum mechanics (QM) calculations using Density Functional Theory (DFT), are employed to analyze the conformational landscape of this compound and its derivatives. mdpi.com
This conformational analysis helps to:
Determine the most stable, low-energy conformations of the molecule.
Understand the rotational barriers around key chemical bonds.
Explain the structure-activity relationships (SAR) observed in newly synthesized derivatives.
A comprehensive SAR study on this compound has shown that its activity is sensitive to structural modifications. nih.gov For example, replacing the naphthyl group with other aromatic systems was generally detrimental to its calcimimetic activity. nih.gov Conversely, adding substituents at specific positions on the indole (B1671886) ring could lead to derivatives with equal or even greater potency. nih.gov The topology of the ligand's core structure is a key determinant of its functional outcome, distinguishing positive allosteric modulators (PAMs) from negative allosteric modulators (NAMs). acs.org For instance, naphthylethylamines like this compound and Cinacalcet tend to be PAMs, while related structures with different linkers, such as naphthylpropylamines (e.g., NPS-2143), act as NAMs. acs.org
Computational analysis can rationalize these findings by showing how different chemical groups alter the molecule's preferred shape and its ability to fit optimally within the receptor's binding pocket.
Structural Biology Insights from Mutagenesis-Guided Studies
Site-directed mutagenesis is a powerful experimental technique used to validate the structural hypotheses generated from homology modeling and molecular docking. nih.gov By systematically replacing specific amino acid residues in the CaSR with a neutral amino acid like alanine, researchers can pinpoint which residues are critical for this compound's binding and allosteric modulation.
Mutagenesis studies have been pivotal in mapping the allosteric binding site within the CaSR's 7TM domain. u-strasbg.fru-strasbg.fr Several key residues, predicted by computational models to interact with arylalkylamine modulators, were confirmed to be crucial for their activity. nih.govnih.gov
Key findings from mutagenesis studies relevant to this compound and related calcimimetics include:
TM7 is a Critical Anchor Point: A mutation of glutamic acid at position 837 in TM7 (E837A) was shown to attenuate the effects of calcimimetics. nih.gov In studies on the related GPRC6A receptor, the corresponding mutation (E816Q) resulted in a loss of this compound's activity, suggesting this residue acts as a primary anchor point, likely via a hydrogen bond. u-strasbg.fr
Overlapping but Distinct Binding Sites: Studies comparing calcimimetics (like this compound and NPS R-568) and calcilytics (like NPS-2143) revealed that while they interact with overlapping binding sites, some residues are uniquely important for one class of compounds. u-strasbg.fr For example, mutations at F684 (TM3) and E837 (TM7) affected both types of modulators, whereas a mutation at R680 (TM3) only impacted the calcilytic NPS-2143, not the calcimimetic NPS R-568. nih.gov This provides a structural basis for their different pharmacological effects.
The table below summarizes the impact of specific mutations on the activity of this compound or structurally related calcimimetics.
| Receptor | Mutant | Location | Effect on Calcimimetic/Calindol Activity | Reference |
| GPRC6A | E816Q | TM7 | Loss of this compound antagonist activity | u-strasbg.fr |
| hCaSR | F668A | TM3 | Attenuated response to NPS R-568 | nih.gov |
| hCaSR | R680A | TM3 | No effect on NPS R-568 | nih.gov |
| hCaSR | F684A | TM3 | Attenuated response to NPS R-568 | nih.gov |
| hCaSR | E837A | TM7 | Attenuated response to NPS R-568 | nih.gov |
These mutagenesis-guided studies, in conjunction with computational modeling, have provided an "enriched" picture of the structure-function requirements for allosteric modulation of the CaSR, paving the way for the rational design of new therapeutic agents. nih.gov
Emerging Research Avenues and Future Perspectives for Calindol
Development of Next-Generation Calindol-Based Chemotypes with Enhanced Selectivity or Efficacy
The chemical scaffold of this compound serves as a foundation for the development of new CaSR modulators with improved pharmacological profiles. The discovery of this compound itself arose from structure-activity relationship (SAR) studies of phenylalkylamine calcimimetics. nih.gov It was identified as a potent calcimimetic from a series of diamines based on the structure of NPS R-568. nih.gov
Current research efforts are focused on synthesizing this compound derivatives and analogues to achieve greater efficacy or selectivity. researchgate.net The objective is to design novel chemotypes that may offer therapeutic advantages over existing compounds. This involves creating molecules that could be more potent agonists or exhibit biased signaling, fine-tuning their effects for specific therapeutic applications. acs.org Computational methods, including scaffold-hopping, are proving useful in moving from known ligands like this compound to entirely new chemical structures that retain bioactivity, potentially with more drug-like properties. researchgate.net This continuous evolution of molecular structure is critical for developing compounds that can precisely target the CaSR in a desired manner, potentially for treating a wider range of disorders beyond hyperparathyroidism. nih.gov
Deeper Mechanistic Elucidation of Allosteric Modulator Bias at CaSR
A significant frontier in CaSR pharmacology is understanding biased allosteric modulation, a phenomenon where a modulator like this compound can preferentially activate specific intracellular signaling pathways over others. nih.govacs.org The CaSR is known to couple to multiple G-proteins, including Gq/11 and Gi/o, leading to the activation of diverse downstream cascades such as inositol (B14025) phosphate (B84403) (IP) accumulation and extracellular signal-regulated kinase (ERK) phosphorylation. ahajournals.orgguidetopharmacology.org
Different calcimimetics have been shown to engender distinct signaling signatures. nih.gov For example, some allosteric modulators may favor the pERK1/2 pathway over intracellular calcium mobilization, or vice versa. acs.org This biased signaling has profound therapeutic implications. A modulator that selectively promotes a pathway responsible for a desired therapeutic effect (like suppressing parathyroid hormone) while avoiding pathways that cause side effects could represent a superior treatment option. nih.gov
Research using this compound and other structurally diverse calcimimetics is crucial for mapping the structural basis of this bias. nih.gov Studies have identified specific residues within the transmembrane domains of the CaSR that are critical for the binding of both positive and negative allosteric modulators. u-strasbg.fr By understanding how compounds like this compound interact with these sites to stabilize particular receptor conformations, researchers can rationally design next-generation drugs with tailored, biased signaling profiles for enhanced therapeutic precision. nih.govu-strasbg.fr
Exploration of Novel Physiological and Pathophysiological Roles for CaSR Modulated by this compound
This compound is instrumental in uncovering the diverse functions of the CaSR in tissues not classically associated with systemic calcium control. The CaSR is ubiquitously expressed, suggesting it plays a wide array of physiological roles. nih.gov
Recent research highlights several novel areas:
Cardiovascular Regulation: Studies using this compound have provided strong evidence for a functional CaSR in vascular endothelial cells. ahajournals.orgnih.gov Activation of this receptor by this compound induces hyperpolarization of vascular smooth muscle cells, leading to vasodilation. ahajournals.orgahajournals.orgnih.gov This suggests the endothelial CaSR may have a physiological role in controlling blood pressure. ahajournals.orgnih.gov
Neurological Function: In the brain, the CaSR is implicated in various neuronal processes. karger.com Research on a cellular model of diabetic encephalopathy showed that this compound could attenuate the detrimental effects of high glucose on hippocampal neurons. karger.com This points to a potential role for CaSR modulation in neuroprotection. Furthermore, this compound has been used to demonstrate the presence and function of CaSR in presynaptic nerve terminals, where it is involved in modulating neurotransmission. plos.org
Inflammatory Responses: The CaSR is increasingly recognized as a player in inflammation. nih.gov It is expressed in various immune cells and its activation can modulate inflammatory pathways. While direct studies with this compound in specific inflammatory models are emerging, its utility as a CaSR agonist makes it a key tool for investigating these novel functions.
Table 1: Selected Research on Novel Roles of CaSR Using this compound
| Research Area | Cell/Tissue Type | Key Finding with this compound | Potential Implication | Citation(s) |
|---|---|---|---|---|
| Cardiovascular System | Rat Mesenteric & Porcine Coronary Arteries | Induces concentration-dependent hyperpolarization of vascular myocytes, leading to relaxation. | Physiological role in blood pressure control. | ahajournals.org, nih.gov |
| Neurology | Rat Hippocampal Neurons | Attenuates the effects of high glucose in a model of diabetic encephalopathy. | Neuroprotective role in diabetic complications. | karger.com |
| Neurotransmission | Neocortical Nerve Terminals | Reduces nonselective cation (NSCC) currents via CaSR activation. | Modulation of presynaptic signaling. | plos.org |
Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Biological Effects
A forward-looking perspective in pharmacological research involves the integration of multi-omics data to build a comprehensive, systems-level understanding of a drug's effects. Multi-omics approaches simultaneously analyze various molecular layers, such as the genome, transcriptome (RNA), proteome (proteins), and metabolome (metabolites). nih.govfrontlinegenomics.com This integrated analysis provides a more complete picture of cellular responses than studying a single pathway in isolation. frontlinegenomics.com
While specific multi-omics studies focused on this compound are not yet widely published, this represents a major future research avenue. Such an approach could involve:
Transcriptomics (RNA-Seq): To identify all genes whose expression is altered in target cells (e.g., parathyroid, endothelial, or neuronal cells) following treatment with this compound.
Proteomics: To measure changes in the levels and post-translational modifications of proteins, revealing downstream effects of CaSR signaling activation.
Metabolomics: To profile the changes in small-molecule metabolites, providing a functional readout of the metabolic state of the cell in response to this compound.
By integrating these datasets, researchers can move beyond a linear view of CaSR signaling. nih.gov This holistic approach could uncover previously unknown signaling networks affected by this compound, identify novel biomarkers of its activity, and provide deeper insights into the mechanisms of biased agonism. mdpi.com Ultimately, applying multi-omics will be crucial for fully elucidating the complex biological consequences of CaSR modulation by this compound and for identifying new therapeutic targets and applications.
Q & A
Q. Q1. What are the primary molecular mechanisms by which Calindol modulates calcium-sensing receptors (CaSRs) in experimental settings?
this compound acts as a positive allosteric modulator (PAM) of CaSR, enhancing receptor sensitivity to extracellular Ca²⁺. Its binding occurs at the transmembrane domain (TMD) of CaSR, specifically involving residues Trp-818, Phe-821, Glu-837, and Ile-841 in TM6 and TM7 . Methodologically, GTPγS binding assays (e.g., using 60 nM GTPγS and 1 μM this compound in P2 membranes) are critical for quantifying this compound’s activation of CaSR’s 7-transmembrane domain (7TMD) in Ca²⁺-free conditions .
Q. Q2. How should researchers design dose-response experiments to evaluate this compound’s inhibitory effects on neuronal non-selective cation channel (NSCC) currents?
Dose-response studies require sequential application of this compound (0.1–10 mM) during voltage-clamp recordings of NSCC currents in synaptosomes. Key parameters include:
- Time-course tracking : Monitor current amplitude changes over 1–2 minutes post-application to account for delayed inhibition kinetics (τ ≈ 73 sec) .
- IC₅₀ determination : Use nonlinear regression to calculate IC₅₀ values (e.g., 6.36 ± 1.1 mM in 60 mM Ca²⁺ solutions) .
- Reversibility checks : Washout periods (≥5 min) are essential to confirm reversible inhibition .
Q. Q3. What cellular models are optimal for studying this compound’s role in calcium signaling pathways?
Primary neonatal cardiac fibroblasts (NCFs) and N18TG2 neuroblastoma cells are validated models:
- NCFs : Use 5 μM Fura-2/AM for calcium imaging to assess this compound-induced Ca²⁺ mobilization via PLC-IP3 pathways .
- N18TG2 cells : Measure PKCα-dependent Ca²⁺ responses using Gö 6976 (PKC inhibitor) to dissect Gαq vs. Gαi/o signaling .
Advanced Research Questions
Q. Q4. How do contradictory findings on this compound’s Ca²⁺-independent activation of CaSR relate to receptor structural domains?
this compound activates CaSR’s 7TMD in absence of extracellular Ca²⁺ (Kₐ = 1.23 ± 0.5 μM) when the extracellular ligand-binding domain (ECD) is truncated. However, in full-length CaSR, ECD sterically restricts this compound’s access to 7TMD, requiring Ca²⁺ as a co-agonist . To resolve this contradiction:
Q. Q5. What experimental strategies distinguish this compound’s effects on CaSR from off-target interactions with GPRC6A?
this compound inhibits GPRC6A while activating CaSR, complicating dual-receptor systems (e.g., intestinal L-cells). To isolate CaSR-specific effects:
Q. Q6. How does this compound’s allosteric modulation differ between cardiac fibroblasts and vascular smooth muscle cells (VSMCs)?
In cardiac fibroblasts , this compound (5–10 μM) enhances proliferation via CaSR-PLC-IP3-CaMKII pathways, increasing MMP-2/9 and collagen secretion . Conversely, in VSMCs , this compound (2 μM) suppresses proliferation by upregulating cystatin K via CaSR-CSE/HS signaling . Key methodological considerations:
Q. Q7. What are the limitations of using this compound to probe CaSR-mediated fibrosis in vivo?
While this compound exacerbates cardiac fibrosis in ISO-induced rat models (evidenced by Masson’s staining), its systemic effects may confound results:
- Off-target Ca²⁺ mobilization : Co-administer calhex231 (CaSR antagonist) to isolate receptor-specific effects .
- Temporal dynamics : Short-term vs. chronic dosing (e.g., 14-day protocols) reveal divergent ECM secretion profiles .
Methodological Best Practices
Q. Q8. How should researchers address variability in this compound’s inhibition kinetics across neuronal preparations?
NSCC current inhibition by this compound exhibits biphasic kinetics (delay + single-exponential decay). To standardize:
Q. Q9. What validation steps ensure accurate interpretation of this compound’s allosteric modulation in mutagenesis studies?
For CaSR mutants (e.g., Trp-818Ala):
Q. Q10. How can conflicting data on this compound’s role in diabetic encephalopathy be reconciled?
this compound increases intracellular Ca²⁺ in some neuronal models but reduces it in diabetic contexts. To resolve:
- Model-specific factors : Use streptozotocin-induced diabetic rats to mimic in vivo pathology .
- Pathway crosstalk : Assess interactions with insulin signaling (e.g., Akt phosphorylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
